molecular formula C17H19N5O6S2 B1236667 Cefovecin CAS No. 234096-34-5

Cefovecin

Numéro de catalogue B1236667
Numéro CAS: 234096-34-5
Poids moléculaire: 453.5 g/mol
Clé InChI: ZJGQFXVQDVCVOK-QFKLAVHZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cefovecin is an antibiotic, belonging to the cephalosporin class, used to treat bacterial infections in animals. It is a third-generation cephalosporin, which means it is more effective than earlier generations of cephalosporins. Cefovecin is effective against a wide range of Gram-positive and Gram-negative bacteria, and has been used in the treatment of bacterial infections in dogs, cats, and ferrets. It is also used in the treatment of skin infections, urinary tract infections, and respiratory infections.

Applications De Recherche Scientifique

Veterinary Medicine

Cefovecin is a third-generation cephalosporin antibiotic primarily used in veterinary medicine . It’s the first single-dose injectable antibiotic for dogs and cats that assures owner compliance with dosing for the animal .

Treatment of Skin Infections

Cefovecin is used for the treatment of skin infections in cats and dogs . It’s effective against skin and soft tissue infections including pyoderma, wounds, and abscesses associated with Staphylococcus intermedius, β-haemolytic Streptococci, Escherichia coli, and/or Pasteurella multocida .

Treatment of Urinary Tract Infections

Cefovecin is also used for the treatment of urinary tract infections associated with Escherichia coli and/or Proteus spp. in dogs . In cats, it’s used for the treatment of urinary tract infections associated with Escherichia coli .

Long Duration of Activity

One of the key benefits of Cefovecin is its long duration of activity . It differs from other cephalosporins in that it is highly protein bound and has a long duration of action . This makes it a convenient choice for treating infections, as a single dose can have a therapeutic effect for an extended period.

Bactericidal Action

Like all cephalosporins, the bactericidal action of Cefovecin results from the inhibition of bacterial cell wall synthesis . This makes it effective against a broad spectrum of Gram-positive and Gram-negative bacteria .

Research in Zoological Species

Cefovecin has been studied for its potential use in zoological species . A high degree of plasma protein binding to Cefovecin has been proposed as one of the mechanisms responsible for the long elimination half-life . This suggests that a high percentage of plasma protein binding in vitro may predict in which species Cefovecin may exhibit a long half-life and duration of action in vivo . These findings may aid in selecting species for Cefovecin pharmacokinetic research and for empirical treatment of infections caused by susceptible bacteria .

Propriétés

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O6S2/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26)/b21-10-/t9-,11+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGQFXVQDVCVOK-QFKLAVHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefovecin

CAS RN

234096-34-5
Record name Cefovecin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234096-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefovecin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234096345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFOVECIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D1OL46ZIE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefovecin
Reactant of Route 2
Reactant of Route 2
Cefovecin
Reactant of Route 3
Reactant of Route 3
Cefovecin
Reactant of Route 4
Cefovecin
Reactant of Route 5
Cefovecin
Reactant of Route 6
Reactant of Route 6
Cefovecin

Q & A

Q1: What is the mechanism of action of cefovecin?

A1: Cefovecin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are enzymes responsible for the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan chains, leading to cell wall instability and ultimately bacterial cell death.

Q2: Which bacterial species are typically susceptible to cefovecin?

A2: Cefovecin exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. It is particularly effective against common veterinary pathogens, including Staphylococcus pseudintermedius, Staphylococcus aureus, Pasteurella multocida, Escherichia coli, and Proteus mirabilis. [, , ]

Q3: Are there any notable differences in cefovecin susceptibility among different geographical regions?

A3: Yes, studies have observed variations in cefovecin susceptibility among bacterial isolates from different regions. Notably, higher resistance rates in S. pseudintermedius, E. coli, and Proteus spp. were reported in Croatian strains compared to isolates from the EU and USA. []

Q4: What contributes to the extended duration of action of cefovecin?

A4: Cefovecin's long-lasting activity is attributed to several factors: - High Plasma Protein Binding: Cefovecin exhibits a high degree of binding to plasma proteins in certain species, primarily dogs and cats. [, ] This binding creates a reservoir of the drug in the bloodstream, allowing for a slow and sustained release.- Slow Elimination: Cefovecin has a relatively long elimination half-life compared to other cephalosporins. In dogs, the reported half-life is approximately 133 hours, while in cats, it is around 166 hours. [, ]

Q5: Does the high plasma protein binding translate to all species?

A5: No, the degree of plasma protein binding varies significantly among species. While cefovecin exhibits high protein binding in dogs, cats, and some other carnivores, binding is less pronounced in other animal groups like artiodactyls, perissodactyls, reptiles, and birds. []

Q6: How does the route of administration affect cefovecin's pharmacokinetics?

A6: Cefovecin is primarily administered subcutaneously (SC). After SC administration, it is rapidly absorbed, reaching peak plasma concentrations within a few hours. [, ] Studies in alpacas have shown that cefovecin exhibits good bioavailability (143%) after SC administration. []

Q7: What is the primary route of cefovecin elimination?

A7: Cefovecin is primarily eliminated through urinary excretion. [] Approximately 50% of the administered dose is excreted unchanged in the urine within 21 days in cats.

Q8: What are the common clinical applications of cefovecin in veterinary medicine?

A8: Cefovecin is approved for treating various bacterial infections in dogs and cats, including: - Skin infections: Superficial and deep pyoderma, abscesses, infected wounds, and bacterial folliculitis. [, , , ]- Urinary tract infections: Cystitis and pyelonephritis. [, ]- Periodontal disease: As an adjunctive therapy to periodontal scaling or surgery. []

Q9: How does the efficacy of cefovecin compare to other commonly used antibiotics for these indications?

A9: Studies have demonstrated that cefovecin is as effective as other commonly used antibiotics for treating bacterial infections in dogs and cats. For instance, cefovecin exhibited comparable efficacy to amoxicillin-clavulanic acid in treating canine pyoderma and wound infections. [] Similarly, it demonstrated non-inferiority to cephalexin for treating urinary tract infections in both dogs and cats. [, ]

Q10: Are there any situations where cefovecin might not be the optimal treatment choice, even if the bacteria are susceptible?

A10: While cefovecin is effective for many infections, there are some considerations: - Short half-life in certain species: Cefovecin's pharmacokinetic properties vary widely across species. In some animals, like rhesus monkeys, the half-life is significantly shorter, making it unsuitable for treating infections like skin wounds. [] - High resistance rates in some regions: As with many antibiotics, resistance is a concern. Veterinarians should consider local resistance patterns when choosing an antibiotic. []

Q11: What are the known mechanisms of resistance to cefovecin?

A11: Resistance to cefovecin can arise from several mechanisms: - Production of β-lactamases: Some bacteria produce enzymes called β-lactamases, which can hydrolyze the β-lactam ring of cefovecin, rendering it ineffective. []- Alterations in PBPs: Mutations in the genes encoding PBPs can reduce their binding affinity for cefovecin, leading to resistance.

Q12: Are there any safety concerns associated with cefovecin use in animals?

A12: Cefovecin is generally considered safe and well-tolerated in dogs and cats when administered appropriately. Studies have reported a low incidence of adverse effects associated with cefovecin treatment.

Q13: What are some ongoing research areas related to cefovecin?

A13: Ongoing research on cefovecin focuses on:- Understanding resistance mechanisms: To develop strategies to combat emerging resistance and preserve the efficacy of cefovecin.- Exploring its use in other species: To determine its suitability for treating bacterial infections in a wider range of animals, including exotic and wildlife species. [, , ]- Optimizing dosing regimens: To enhance efficacy and minimize the risk of resistance development.

Q14: What are the potential implications of cefovecin use on antimicrobial resistance in veterinary medicine?

A14: As with all antibiotics, judicious use of cefovecin is crucial to mitigate the risk of antimicrobial resistance. Implementing antimicrobial stewardship practices, such as using culture and susceptibility testing to guide treatment decisions, is essential. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.